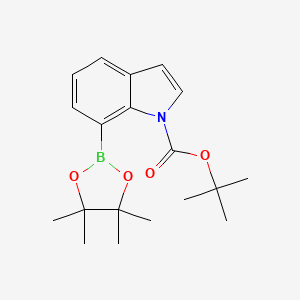
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a compound of significant interest in the field of organic chemistry. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a boronate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with an indole derivative.
Borylation Reaction: The indole derivative undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronate ester group.
Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
The reaction conditions often involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Análisis De Reacciones Químicas
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronate ester group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Aplicaciones Científicas De Investigación
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The indole moiety can interact with biological targets, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can be compared with other boronate ester-containing compounds such as:
tert-Butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: This compound has a similar structure but contains a chlorine atom, which can influence its reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a piperidine ring instead of an indole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the indole moiety and the boronate ester group, which provides a versatile platform for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C19H26BNO4 |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-9-8-10-14(15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 |
Clave InChI |
DUPDKCCGBOSLEE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14089910.png)

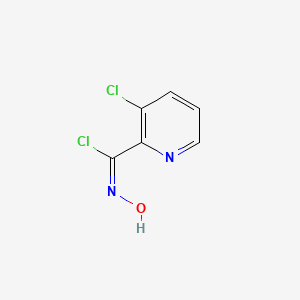
![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089928.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14089942.png)
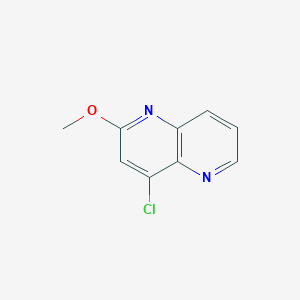

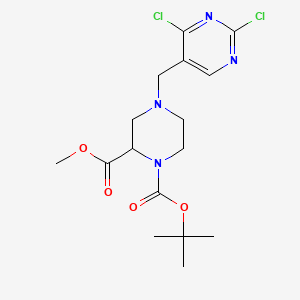
![Bis[(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy]tin](/img/structure/B14089966.png)
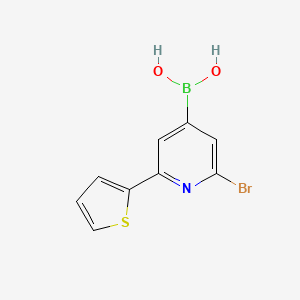
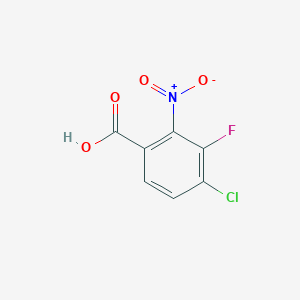
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089979.png)
![3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14089982.png)
![1-(2-Fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089987.png)
